molecular formula C20H16ClFN2O4S B7707897 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide

货号: B7707897
分子量: 434.9 g/mol
InChI 键: RMHAWRCGKOIECZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is known to inhibit the activity of the RAC1 protein, which plays a critical role in various cellular processes such as cell migration, adhesion, and proliferation.

科学研究应用

ESI-09 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. ESI-09 has been shown to inhibit the activity of RAC1, a protein that plays a critical role in cancer cell migration and invasion. ESI-09 has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, ESI-09 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

作用机制

ESI-09 inhibits the activity of RAC1 by binding to its effector domain, preventing it from interacting with downstream signaling molecules. RAC1 is a member of the Rho family of small GTPases, which play critical roles in various cellular processes such as cell migration, adhesion, and proliferation. RAC1 is overexpressed in various cancers and is known to promote cancer cell migration and invasion. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cancer cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cancer cell migration and invasion. ESI-09 has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, ESI-09 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

实验室实验的优点和局限性

ESI-09 has several advantages and limitations for lab experiments. One of the advantages of ESI-09 is its specificity for RAC1, which allows for the selective inhibition of RAC1 activity without affecting other proteins. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments. In addition, ESI-09 has a short half-life in vivo, which can limit its therapeutic potential.

未来方向

There are several future directions for research on ESI-09. One of the future directions is to develop more potent and selective inhibitors of RAC1 activity. Another future direction is to investigate the potential therapeutic applications of ESI-09 in other diseases such as cardiovascular diseases and metabolic disorders. In addition, future research could focus on developing new formulations of ESI-09 that improve its solubility and half-life in vivo.

合成方法

The synthesis of ESI-09 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The starting materials for ESI-09 synthesis are 4-methylbenzamide and 5-(ethylsulfamoyl)-2-methoxyaniline. The intermediate compounds are formed by the reaction of these two starting materials under specific conditions. The final product is purified using various techniques such as column chromatography and recrystallization.

属性

IUPAC Name

3-chloro-N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4S/c1-28-19-9-8-17(29(26,27)24-16-7-3-6-15(22)11-16)12-18(19)23-20(25)13-4-2-5-14(21)10-13/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHAWRCGKOIECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。